![molecular formula C7H13F2N B2478334 [(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine CAS No. 2550997-17-4](/img/structure/B2478334.png)
[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine” is a chemical compound with the CAS Number: 2260935-77-9 . It is a powder in physical form .
Synthesis Analysis
The synthesis of difluoromethyl compounds has been reported via a one-pot difluorination/fragmentation process of 1-trifluoromethyl-1,3-diketones . This method has been described as simple and convenient .Molecular Structure Analysis
The molecular weight of this compound is 157.59 . The InChI code is 1S/C5H9F2N.ClH/c6-5(7)4-1-3(4)2-8;/h3-5H,1-2,8H2;1H/t3-,4+;/m0./s1 .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 157.59 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and structural characterization of derivatives and complexes have been a significant application area. The compound N-(2-Pyridylmethyleneamino)dehydroabietylamine, structurally similar to [(1R,2R)-2-(Difluoromethyl)cyclopentyl]methanamine, was synthesized and its structure was elucidated, showing a trans ring junction with classic chair and half-chair conformations and almost planar benzene and pyridine rings (Wu et al., 2009). In another study, new palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands, including R-(phenyl)methanamine, were synthesized, characterized, and their structures were determined through single-crystal X-ray crystallographic analysis (Mbugua et al., 2020).
Catalytic Applications and Chemical Reactions
- The compound (4-Phenylquinazolin-2-yl)methanamine, closely related to the query compound, was synthesized and used to obtain N-heterocyclic ruthenium(II) complexes. These complexes were examined in transfer hydrogenation reactions, achieving excellent conversions and high turnover frequency (TOF) values (Karabuğa et al., 2015).
Biological Activity and Drug Design
- Research has been conducted on compounds containing a 1-phenylcyclopentylmethylamino group, which is structurally related to the query compound, showing a broad spectrum of biological activity. New derivatives of (1-phenylcyclopentyl)methanamine were synthesized and studied, revealing a variety of biological actions (Aghekyan et al., 2013).
- A novel series of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as "biased agonists" of serotonin 5-HT1A receptors, displaying high selectivity and favorable druglike properties. These derivatives, structurally akin to the query compound, were identified as potential candidates for antidepressant drugs (Sniecikowska et al., 2019).
Catalysis and Organic Synthesis
- An efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine and its derivatives, which share a structural motif with the query compound, was reported. The method is characterized by mild conditions, minimal pollution, and straightforward manipulation, producing a range of compounds (Zhou et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
[(1R,2R)-2-(difluoromethyl)cyclopentyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c8-7(9)6-3-1-2-5(6)4-10/h5-7H,1-4,10H2/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPFZCHMICQPOC-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-bis{2-[(3-methylbenzyl)amino]ethyl}ethanediamide](/img/structure/B2478252.png)
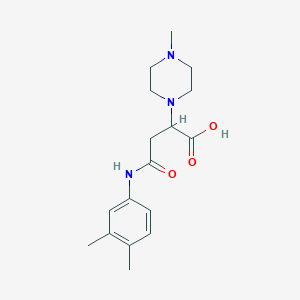
![(4-Chlorophenyl)-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2478255.png)
![N-(4-fluorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2478256.png)
![N-(4-methoxybenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)
![6-ethyl-2-[(3-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2478261.png)
![[4-[(Z)-2-Cyano-3-[(2-methylcyclohexyl)amino]-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2478262.png)
![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2478263.png)
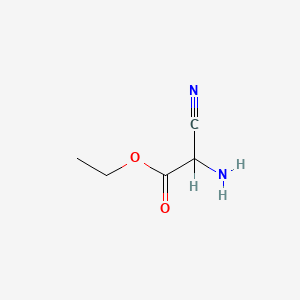
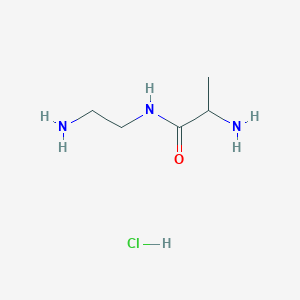
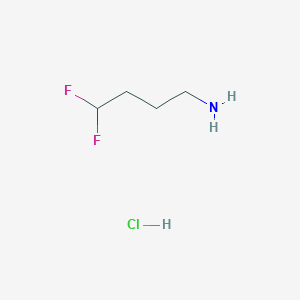
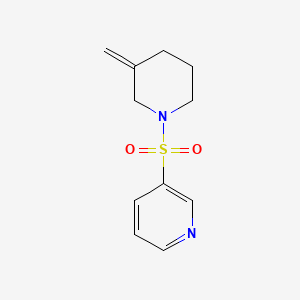

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2478273.png)